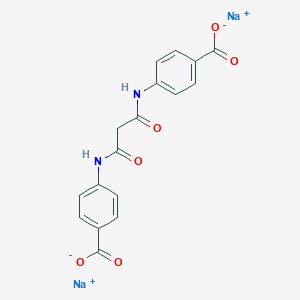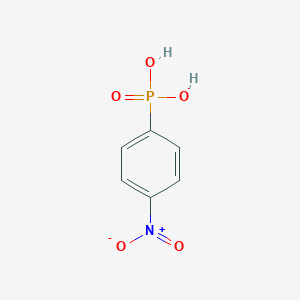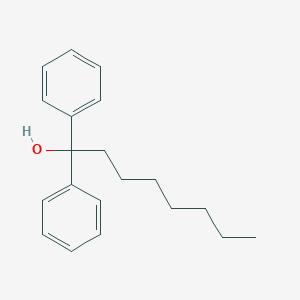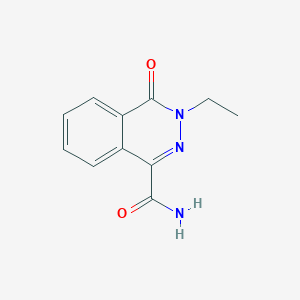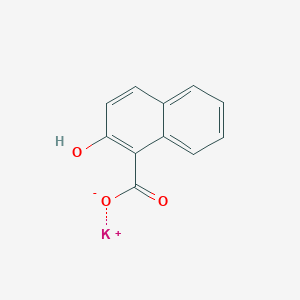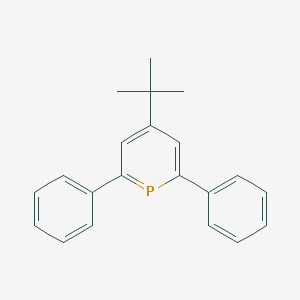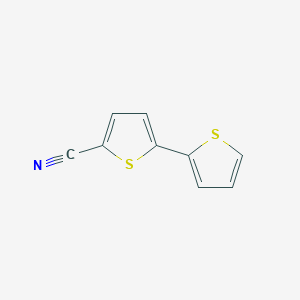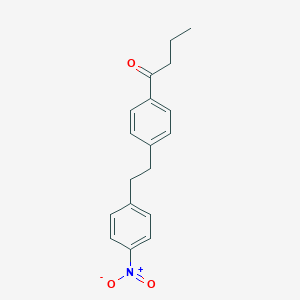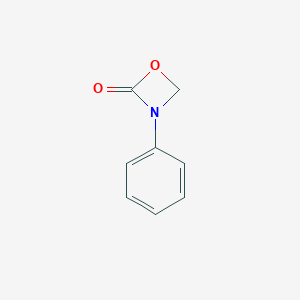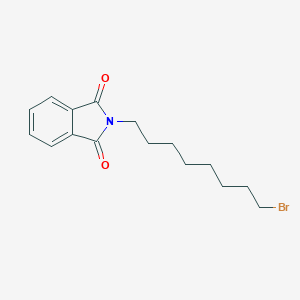
N-(8-Bromooctyl)phthalimid
Übersicht
Beschreibung
N-(8-Bromooctyl)phthalimide: is an organic compound with the molecular formula C₁₆H₂₀BrNO₂ and a molecular weight of 338.24 g/mol . It is a derivative of phthalimide, where the phthalimide moiety is attached to an 8-bromooctyl chain. This compound is primarily used in organic synthesis and research applications.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: N-(8-Bromooctyl)phthalimide is used as an intermediate in the synthesis of various organic compounds.
Protecting Group: The phthalimide moiety can act as a protecting group for amines in organic synthesis.
Biology and Medicine:
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Development: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: N-(8-Bromooctyl)phthalimide can be used in the development of new materials with specific properties.
Wirkmechanismus
Target of Action
Isoindoline derivatives have been found to interact with the human dopamine receptor d2 , suggesting a potential role in neurological pathways.
Mode of Action
It’s known that n-bromophthalimide, a related compound, is used in the oxidation of organic compounds, converting them into environmentally friendly or less harmful substances
Biochemical Pathways
Given the potential interaction with the dopamine receptor d2 , it’s plausible that this compound could influence dopaminergic pathways, which play a crucial role in various neurological processes, including mood regulation and motor control.
Pharmacokinetics
It has a molecular weight of 338.24 and is a white to off-white powder or crystals or liquid . It’s recommended to be stored in a refrigerator , suggesting that it may be sensitive to temperature. These properties could influence its absorption, distribution, metabolism, and excretion (ADME), but more specific information would be needed to fully understand its pharmacokinetics.
Result of Action
Given its potential role as an oxidizing agent , it might contribute to the breakdown of certain organic compounds
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(8-Bromooctyl)phthalimide, factors such as temperature are likely to be important, given the recommendation to store the compound in a refrigerator . The pH and presence of other compounds could also potentially influence its action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(8-Bromooctyl)phthalimide typically begins with phthalimide and 8-bromooctanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 8-bromooctanol with the phthalimide moiety. This can be achieved using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(8-Bromooctyl)phthalimide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Hydrolysis: Hydrolysis of N-(8-Bromooctyl)phthalimide can yield phthalimide and 8-bromo-1-octanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido-octylphthalimide or thiocyanato-octylphthalimide.
Oxidation: Products may include oxidized derivatives of the octyl chain.
Hydrolysis: Phthalimide and 8-bromo-1-octanol.
Vergleich Mit ähnlichen Verbindungen
N-Bromophthalimide: Similar in structure but lacks the octyl chain.
N-(8-Chlorooctyl)phthalimide: Similar but with a chlorine atom instead of bromine.
N-(8-Iodooctyl)phthalimide: Similar but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in N-(8-Bromooctyl)phthalimide makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts.
Applications: The specific length of the octyl chain can influence the compound’s solubility and interactions, making it suitable for particular applications in organic synthesis and material science.
Eigenschaften
IUPAC Name |
2-(8-bromooctyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-11-7-3-1-2-4-8-12-18-15(19)13-9-5-6-10-14(13)16(18)20/h5-6,9-10H,1-4,7-8,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMUQORCSIHVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291627 | |
| Record name | N-(8-Bromooctyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17702-83-9 | |
| Record name | 17702-83-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(8-Bromooctyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17702-83-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-(8-Bromooctyl)phthalimide in the synthesis of glucose derivatives described in the research?
A1: N-(8-Bromooctyl)phthalimide serves as a key building block in introducing an octyl chain with a terminal amine group to the glucose molecule. This is achieved through its reaction with 1,2:3,5-(O-methylene)-alpha-d-glucose at the C-6 position. [] The phthalimide group acts as a protecting group for the amine functionality during this step. After the coupling reaction, the phthalimide group is removed, and the exposed amine is further reacted to form the desired iminodiacetic acid moiety.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




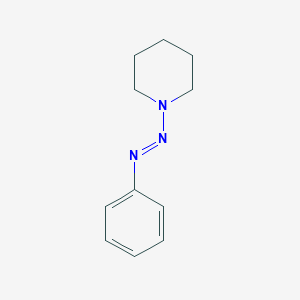

![[1-(4-Aminophenyl)ethylideneamino]urea](/img/structure/B98729.png)
